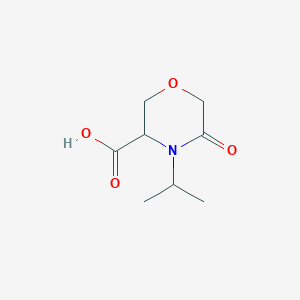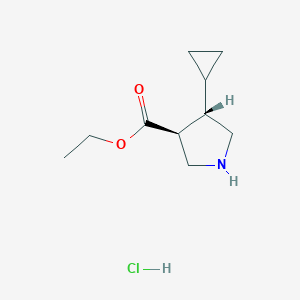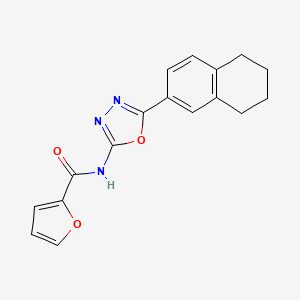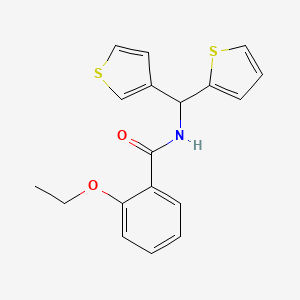![molecular formula C28H37N3O4S B2507261 11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol CAS No. 1215568-67-4](/img/structure/B2507261.png)
11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol is a useful research compound. Its molecular formula is C28H37N3O4S and its molecular weight is 511.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Formation and Applications of Complex Compounds
Catalytic formation of cyclic Schiff's bases by metal ions
This research investigates the reactions of various diamines with specific diones in the presence of metal ions and Lewis acids, leading to both cyclization and polymerization. The study emphasizes the role of metal ions as templates and Lewis acids as catalysts in synthesizing complex compounds with defined structures and properties, which could be relevant for the synthesis of similarly complex molecules like the one (Green, Smith, & Tasker, 1971).
Efficient synthesis of tricyclic and tetracyclic systems
Another study describes the efficient construction of oxatricyclo[6.3.1.0^{0,0}]dodecane cores using a cyclization/cycloaddition cascade of a rhodium carbenoid intermediate. This methodology highlights the potential for creating intricate cyclic structures that might share synthetic pathways or structural similarities with the compound of interest (Padwa, Boonsombat, Rashatasakhon, & Willis, 2005).
Synthesis and Characterization of Complex Chemical Structures
Synthesis and structural analysis of complex derivatives
Research on the synthesis of tricyclo and tetracyclo compounds involving intramolecular cyclisation of diazomethyl ketones is another relevant area. These studies detail the synthesis routes and structural characteristics of compounds that could be analogs or have synthetic parallels with the target compound, showcasing the diverse approaches to constructing complex molecular architectures (Maity & Mukherjee, 1983).
Chiral resolution and simulation studies of novel compounds
A study focused on the chiral resolution of stereomers of newly synthesized antibacterial agents with two chiral centers, providing insights into the separation techniques and simulation studies for determining the activity and binding energies of stereomers. This research underscores the importance of chiral resolution in developing pharmaceuticals and could be relevant for analyzing and optimizing the bioactivity of complex molecules (Ali et al., 2020).
Properties
IUPAC Name |
11-(4-ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S.C3H8O/c1-3-17-7-9-18(10-8-17)28-23(30)22-19-5-4-6-20(19)32-24(22)27(25(28)31)15-21(29)26-13-11-16(2)12-14-26;1-3(2)4/h7-10,16H,3-6,11-15H2,1-2H3;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQJDWHAXACDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCC(CC4)C)SC5=C3CCC5.CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2507192.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)

![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)
